1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a versatile chemical compound with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol . This compound is known for its clear, pale liquid form and is utilized in various research and industrial applications.
Preparation Methods
The synthesis of 1-Amino-1-(3,5-dimethylphenyl)propan-2-OL involves several steps. One common method includes the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation to yield the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(3,5-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Amino-1-(3,5-dimethylphenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3,5-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Amino-1-(3,5-dimethylphenyl)propan-2-OL can be compared with similar compounds such as:
1-Amino-3-(2,4-dimethylphenyl)propan-2-OL: This compound has a similar structure but differs in the position of the methyl groups on the phenyl ring.
1-Amino-1-(3,5-dimethylphenyl)ethanol: This compound has an ethanol group instead of a propanol group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-1-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3 |
InChI Key |
KEACPRDTCZCRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C)O)N)C |
Origin of Product |
United States |
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